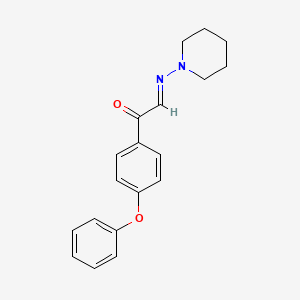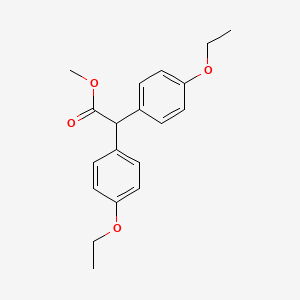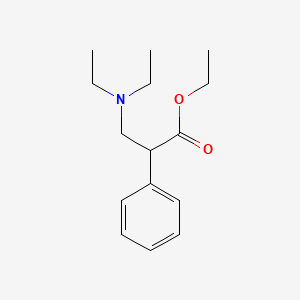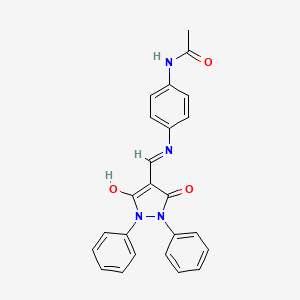
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- is a complex organic compound that belongs to the class of pyrazolidinediones This compound is characterized by its unique structure, which includes a pyrazolidinedione core substituted with diphenyl and p-acetamidoanilino groups
Preparation Methods
The synthesis of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- typically involves multiple steps. One common method starts with the preparation of 1,2-diphenylhydrazine, which is then reacted with diethyl allylmalonate in the presence of sodium to form the pyrazolidinedione core. The p-acetamidoanilino group is introduced through a subsequent reaction involving p-acetamidoaniline and appropriate coupling reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and anilino groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation . It may also interact with microbial cell membranes, leading to antimicrobial effects . The exact molecular targets and pathways are still under investigation, but these interactions are believed to be key to its biological activities.
Comparison with Similar Compounds
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- can be compared with other similar compounds, such as:
Phenylbutazone: Another pyrazolidinedione derivative known for its anti-inflammatory properties.
Sulfinpyrazone: A pyrazolidinedione derivative used as a uricosuric agent in the treatment of gout.
4-allyl-1,2-diphenyl-3,5-pyrazolidinedione: A related compound with similar chemical properties but different substituents.
The uniqueness of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-acetamidoanilino)methylidyne- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
23711-51-5 |
|---|---|
Molecular Formula |
C24H20N4O3 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C24H20N4O3/c1-17(29)26-19-14-12-18(13-15-19)25-16-22-23(30)27(20-8-4-2-5-9-20)28(24(22)31)21-10-6-3-7-11-21/h2-16,30H,1H3,(H,26,29) |
InChI Key |
HSFDHLRFZNXDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



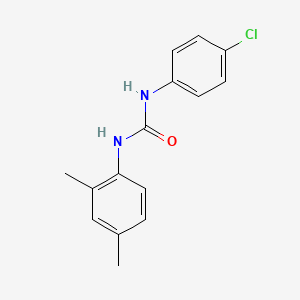
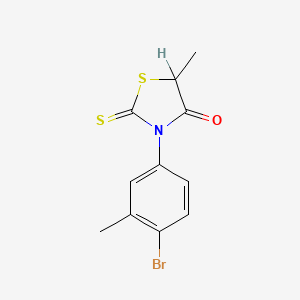
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)
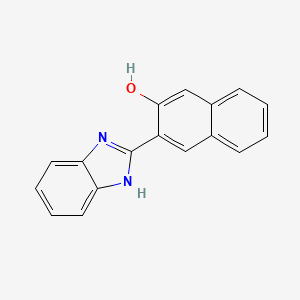
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
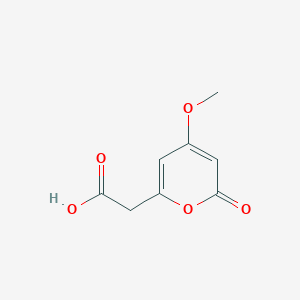
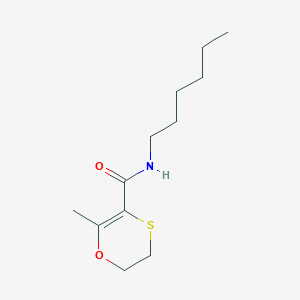
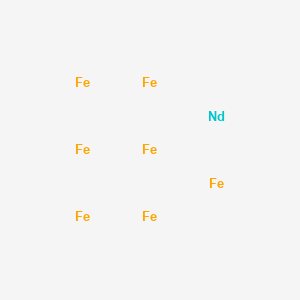
![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
